![molecular formula C17H17ClFNO2 B5727289 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide](/img/structure/B5727289.png)
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK activity, 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide disrupts these signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In preclinical studies, 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In addition, 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high plasma exposure, and sustained target inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in lab experiments is its selectivity for BTK, which reduces the risk of off-target effects. In addition, 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to have favorable pharmacokinetic and pharmacodynamic properties, which make it suitable for in vivo studies. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide in lab experiments is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide. One direction is to investigate its efficacy in combination with other anti-cancer agents, such as venetoclax and rituximab. Another direction is to explore its potential in the treatment of other types of cancers, such as solid tumors. In addition, further studies are needed to determine the optimal dosing and schedule of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide for clinical use. Finally, there is a need for the development of biomarkers to predict response to 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide and monitor treatment efficacy.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-chlorophenol with 2-fluoro-5-methylphenylamine to form 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)acetamide. This intermediate is then reacted with 2-methylpropanoyl chloride to yield 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been reported in several research articles, including a recent publication by researchers at Takeda Pharmaceutical Company Limited.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and MCL. In these studies, 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. These findings suggest that 2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide may have potential as a monotherapy or in combination with other agents for the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-fluoro-5-methylphenyl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-11-4-9-14(19)15(10-11)20-16(21)17(2,3)22-13-7-5-12(18)6-8-13/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHQVDIHFKCOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6573816 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.